molecular formula C14H10N2O4S B3023597 1H-Indole, 5-nitro-1-(phenylsulfonyl)- CAS No. 124400-51-7

1H-Indole, 5-nitro-1-(phenylsulfonyl)-

Cat. No. B3023597
CAS RN: 124400-51-7
M. Wt: 302.31 g/mol
InChI Key: HRECKBCSYNVPPV-UHFFFAOYSA-N
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Description

1H-Indole, 5-nitro-1-(phenylsulfonyl)- is a multifunctional ligand that targets cholinesterases and the 5-HT6 receptor . It has anti-aggregation properties against amyloid-beta and tau , which are proteins involved in Alzheimer’s disease. This compound is part of a series of compounds that were rationally designed and synthesized to target processes involved in the development of the disease .


Synthesis Analysis

The synthesis of this compound involves the design of multifunctional ligands based on clinical evidence . The biological evaluation led to the discovery of two compounds with favorable pharmacological characteristics and ADMET profile .


Molecular Structure Analysis

The molecular formula of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- is C14H10N2O4S . The crystal structure of a similar molecule, 2-Nitro-1-(phenylsulfonyl)-1H-indole, confirms the position of the nitro group at C-2 of the indole ring . The nitro group is not coplanar with the indole ring system .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a multifunctional ligand. It acts as an antagonist to the 5-HT6 receptor and as an inhibitor of cholinesterases .


Physical And Chemical Properties Analysis

The average mass of 1H-Indole, 5-nitro-1-(phenylsulfonyl)- is 302.305 Da . More detailed physical and chemical properties are not available in the retrieved sources.

Mechanism of Action

The compound acts as a 5-HT6 receptor antagonist and a cholinesterase inhibitor . It has distinct mechanisms of enzyme inhibition. It inhibits the aggregation of amyloid β in vitro and is a potent tau aggregation inhibitor in cellulo .

Future Directions

Based on the pharmacological characteristics and favorable pharmacokinetic properties, compounds similar to 1H-Indole, 5-nitro-1-(phenylsulfonyl)- are proposed as excellent starting points for further optimization and in-depth biological studies . These compounds could potentially be used in the treatment of multi-factorial diseases like Alzheimer’s disease .

properties

IUPAC Name

1-(benzenesulfonyl)-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-16(18)12-6-7-14-11(10-12)8-9-15(14)21(19,20)13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRECKBCSYNVPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478946
Record name 1H-Indole, 5-nitro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124400-51-7
Record name 1H-Indole, 5-nitro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-nitroindole (1.62 g, 10 mmol) in 30 ml of dimethylformamide (DMF) was treated with 60% sodium hydride (0.44 g, 11 mmol) at room temperature. After 3 minutes, benzenesulfonyl chloride (1.766 g, 10 mmol) was added. The mixture was stirred at room temperature overnight and treated with 250 ml of water. A precipitate formed and was filtered to give a yellow solid which was pumped in vacuo to give 2.7 g (89%) of the title compound.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.766 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

After a suspension of 5-nitroindole (25) (1.00 g, 6.17 mmol), tetrabutylammonium bisulfate (0.32 g, 0.93 mmol) and KOH (0.69 g, 12.33 mmol) in CH2Cl2 (20 mL) was stirred for 30 min, benzenesulfonyl chloride (1.18 ml, 9.25 mmol) was added and stirred at room temperature overnight. The reaction was quenched with water extracted with CH2Cl2 (20 mL×3). The combined organic layer was dried over anhydrous MgSO4 and concentrated under reduced pressure to give a yellow residue, which was purified by silica gel chromatography (EtOAc:n-hexane=1:4) to afford 26 (1.72 g). 1H NMR (500 MHz, CD3OD): δ 6.81 (d, J=3.6 Hz, 1H), 7.48-7.51 (m, 2H), 7.58-7.61 (m, 1H), 7.73 (d, J=3.69 Hz, 1H), 7.90 (d, J=7.64 Hz, 2H), 8.09 (d, J=9.0 Hz, 1H), 8.21 (dd, J=9.0, 2.0 Hz, 1H), 8.47 (d, J=2.0 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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